Diethylene glycol monohexyl ether
Overview
Description
Mechanism of Action
Target of Action
Diethylene glycol monohexyl ether (DEGHE) primarily targets poorly water-soluble drugs . It acts as a solubilizer, enhancing the solubility of these drugs, which is a crucial factor in drug discovery and formulation .
Mode of Action
DEGHE interacts with its targets by acting as a strong solubilizer . It is produced via the O-alkylation of ethanol with two ethylene oxide units, followed by distillation . This interaction results in enhanced solubility of poorly water-soluble drugs, thereby improving their bioavailability .
Biochemical Pathways
The primary biochemical pathway affected by DEGHE involves the solubilization of poorly water-soluble drugs . By enhancing the solubility of these drugs, DEGHE facilitates their absorption and distribution within the body, thereby improving their therapeutic efficacy .
Pharmacokinetics
It is known that deghe enhances the absorption of poorly water-soluble drugs, suggesting that it may influence their distribution and metabolism as well .
Result of Action
The primary result of DEGHE’s action is the enhanced solubility of poorly water-soluble drugs . This improvement in solubility can lead to increased bioavailability of these drugs, thereby enhancing their therapeutic efficacy .
Action Environment
The action of DEGHE can be influenced by various environmental factors. For instance, the solubility of poorly water-soluble drugs in water-DEGHE mixtures can vary at different temperatures . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylene glycol monohexyl ether is typically synthesized through the reaction of diethylene glycol with hexanol in the presence of an acid catalyst. The reaction involves heating the mixture to a temperature range of 140-150°C while continuously stirring. The product is then purified through distillation to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Diethylene glycol monohexyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Diethylene glycol monohexyl ether is widely used in scientific research due to its versatile properties:
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol monohexyl ether
- Diethylene glycol monoethyl ether
- Diethylene glycol monobutyl ether
- Diethylene glycol dimethyl ether
Uniqueness
Diethylene glycol monohexyl ether stands out due to its balanced hydrophilic-lipophilic properties, making it an effective solvent for both polar and non-polar substances. Its relatively low toxicity and high boiling point further enhance its suitability for various applications compared to other glycol ethers .
Properties
IUPAC Name |
2-(2-hexoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-7-12-9-10-13-8-6-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMAAYIALGURDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |
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DSSTOX Substance ID |
DTXSID4026921 | |
Record name | 2-[2-(Hexyloxy)ethoxy]ethanol | |
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Molecular Weight |
190.28 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol n-hexyl ether is a water-white liquid. (USCG, 1999), Liquid, Clear liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | Ethanol, 2-[2-(hexyloxy)ethoxy]- | |
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Boiling Point |
498.4 °F at 760 mmHg (USCG, 1999), boiling point equals 498 ° F, 258 °C at 760 mm Hg; 192 °C at 100 mm Hg, 259.1 °C | |
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Flash Point |
285 °F (USCG, 1999), Flash point equals 285 °F, 271 °F (OPEN CUP), 140.6 °C o.c. | |
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Solubility |
In water, 17,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7 | |
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Density |
0.9346 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9346 at 25 °C/4 °C, Relative density (water = 1): 0.935 | |
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Vapor Density |
Relative vapor density (air = 1): 6.6 | |
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Vapor Pressure |
0.000503 [mmHg], VP: Less than 0.01 mm Hg, 25 degC, Vapor pressure, Pa at 25 °C: | |
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Color/Form |
Water-white liquid | |
CAS No. |
112-59-4 | |
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Melting Point |
-27.4 °F (USCG, 1999), -28 °C, -33.3 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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